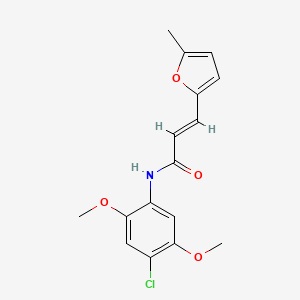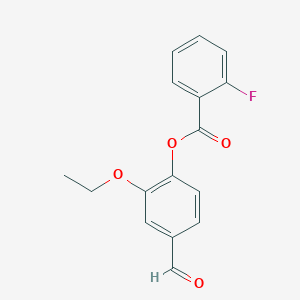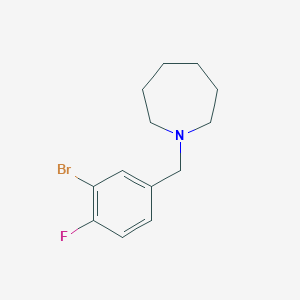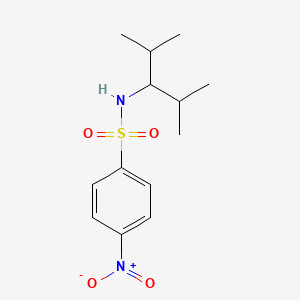
N-(1-isopropyl-2-methylpropyl)-4-nitrobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-isopropyl-2-methylpropyl)-4-nitrobenzenesulfonamide, also known as NIPB, is a sulfonamide compound that has been widely used in scientific research due to its unique properties. NIPB is a potent inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes.
作用機序
N-(1-isopropyl-2-methylpropyl)-4-nitrobenzenesulfonamide inhibits the activity of carbonic anhydrase by binding to the active site of the enzyme. This prevents the enzyme from catalyzing the hydration of carbon dioxide, which leads to a decrease in the concentration of bicarbonate ions in the body. The decrease in bicarbonate ions has been shown to have a variety of physiological effects, including the regulation of pH and the modulation of ion transport across cell membranes.
Biochemical and Physiological Effects:
The inhibition of carbonic anhydrase by N-(1-isopropyl-2-methylpropyl)-4-nitrobenzenesulfonamide has been shown to have a variety of biochemical and physiological effects. These effects include the regulation of pH, the modulation of ion transport across cell membranes, and the regulation of blood pressure. N-(1-isopropyl-2-methylpropyl)-4-nitrobenzenesulfonamide has also been shown to have anti-inflammatory and anti-tumor effects, which may be related to its inhibition of carbonic anhydrase.
実験室実験の利点と制限
One of the main advantages of using N-(1-isopropyl-2-methylpropyl)-4-nitrobenzenesulfonamide in lab experiments is its potency as a carbonic anhydrase inhibitor. This allows for the study of the effects of carbonic anhydrase inhibition at relatively low concentrations of the compound. However, one of the limitations of using N-(1-isopropyl-2-methylpropyl)-4-nitrobenzenesulfonamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental systems.
将来の方向性
There are several future directions for the study of N-(1-isopropyl-2-methylpropyl)-4-nitrobenzenesulfonamide and its effects on carbonic anhydrase inhibition. One area of research is the development of more potent and selective carbonic anhydrase inhibitors based on the structure of N-(1-isopropyl-2-methylpropyl)-4-nitrobenzenesulfonamide. Another area of research is the study of the effects of carbonic anhydrase inhibition in different physiological systems, including the central nervous system and the cardiovascular system. Finally, the use of N-(1-isopropyl-2-methylpropyl)-4-nitrobenzenesulfonamide as a therapeutic agent for the treatment of diseases such as cancer and inflammation is an area of ongoing research.
合成法
The synthesis of N-(1-isopropyl-2-methylpropyl)-4-nitrobenzenesulfonamide involves the reaction between 4-nitrobenzenesulfonyl chloride and isopropyl isobutyrate in the presence of a base such as triethylamine. The reaction is carried out in anhydrous conditions and the resulting product is purified through recrystallization. The yield of N-(1-isopropyl-2-methylpropyl)-4-nitrobenzenesulfonamide is typically around 50-60%.
科学的研究の応用
N-(1-isopropyl-2-methylpropyl)-4-nitrobenzenesulfonamide has been extensively used in scientific research as a tool to study the role of carbonic anhydrase in various physiological processes. Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide, which is essential for the regulation of acid-base balance in the body. N-(1-isopropyl-2-methylpropyl)-4-nitrobenzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, which has led to its use in studying the effects of carbonic anhydrase inhibition in different systems.
特性
IUPAC Name |
N-(2,4-dimethylpentan-3-yl)-4-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S/c1-9(2)13(10(3)4)14-20(18,19)12-7-5-11(6-8-12)15(16)17/h5-10,13-14H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSSFSUHGQZICM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylpentan-3-yl)-4-nitrobenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-thiophenecarbaldehyde [3-allyl-5-(4-fluorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5777703.png)
![2-[methyl(phenyl)phosphoryl]-2-propanol](/img/structure/B5777709.png)
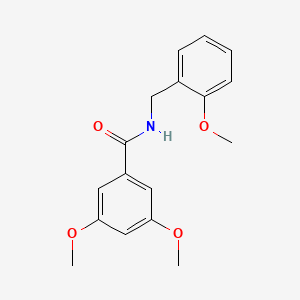
![N'-(3,4-dimethoxyphenyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methylthiourea](/img/structure/B5777729.png)
![N-{[(4-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5777730.png)
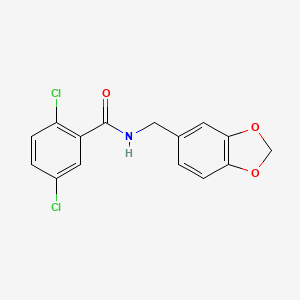
![2-[(3,5-dimethylphenoxy)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B5777740.png)
![3-ethyl 6-methyl 4-[(2-hydroxy-5-methylphenyl)amino]-3,6-quinolinedicarboxylate](/img/structure/B5777741.png)
![4-nitro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5777751.png)
![3,4-dimethoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide](/img/structure/B5777752.png)
